(5E)-5-[4-(propan-2-yl)benzylidene]-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-[(PYRROLIDIN-1-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-[(PYRROLIDIN-1-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(propan-2-yl)benzaldehyde with 3-[(pyrrolidin-1-yl)methyl]-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-[(PYRROLIDIN-1-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with a thiazolidinone core have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Research is ongoing to explore the full range of biological activities of this compound.
Medicine
In medicine, derivatives of thiazolidinone are being investigated for their potential therapeutic applications. This includes their use as drugs for treating infections, inflammation, and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-[(PYRROLIDIN-1-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone core and are used as antidiabetic agents.
Thiazolidinones: A broader class of compounds with similar structures but different substituents.
Uniqueness
The uniqueness of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-[(PYRROLIDIN-1-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C18H22N2OS2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(5E)-5-[(4-propan-2-ylphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H22N2OS2/c1-13(2)15-7-5-14(6-8-15)11-16-17(21)20(18(22)23-16)12-19-9-3-4-10-19/h5-8,11,13H,3-4,9-10,12H2,1-2H3/b16-11+ |
InChI Key |
HDRVTBATPAAWSM-LFIBNONCSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CN3CCCC3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCCC3 |
Origin of Product |
United States |
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